molecular formula C11H12N4O B1444900 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline CAS No. 1250037-97-8

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1444900
CAS No.: 1250037-97-8
M. Wt: 216.24 g/mol
InChI Key: XDXPESURCZGPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of azides, which are known for their high reactivity and versatility in organic synthesis. This compound features an azido group (-N₃) attached to an acetyl group, which is further connected to a tetrahydroquinoline ring. The presence of the azido group makes it a valuable intermediate in various chemical reactions, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the introduction of the azido group to the tetrahydroquinoline ring. One common method involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the acetyl group with the azido group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

    Primary Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Scientific Research Applications

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the development of new materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological systems. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as the modification of biomolecules or the formation of new materials .

Comparison with Similar Compounds

  • 1-Azido-2,3,4,5-tetrahydro-1H-1-benzazepine
  • 1-Azido-1,2,3,4-tetrahydroisoquinoline
  • 1-Azido-1,2,3,4-tetrahydroquinoxaline

Uniqueness: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the azido and acetyl groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in click chemistry and bioorthogonal reactions, making it a valuable tool in both research and industrial settings .

Properties

IUPAC Name

2-azido-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-13-8-11(16)15-7-3-5-9-4-1-2-6-10(9)15/h1-2,4,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPESURCZGPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.